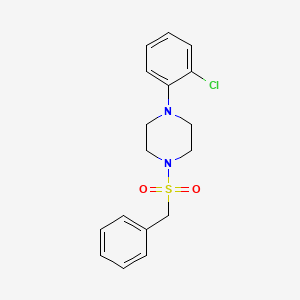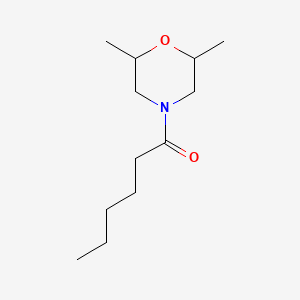![molecular formula C20H16N2O5S B4184126 methyl 2-{[(2-nitrophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4184126.png)
methyl 2-{[(2-nitrophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate
描述
Methyl 2-{[(2-nitrophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate, also known as MNPT, is a synthetic compound that has gained considerable attention in recent years due to its potential applications in scientific research. This molecule is a member of the thiophene family and has a complex structure that allows it to interact with various biological systems.
作用机制
Methyl 2-{[(2-nitrophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate works by inhibiting the activity of specific enzymes, which leads to an increase in the levels of neurotransmitters such as acetylcholine. This increase in neurotransmitter levels can have various effects on the body, including improved cognitive function and a reduction in pain and inflammation. This compound also interacts with specific receptors in the body, which can lead to additional physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. This molecule has been studied for its ability to improve cognitive function, reduce pain and inflammation, and inhibit the growth of cancer cells. This compound has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
实验室实验的优点和局限性
Methyl 2-{[(2-nitrophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate has several advantages for use in lab experiments, including its high purity and well-defined structure. This molecule is also relatively stable and can be easily synthesized using standard laboratory techniques. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for methyl 2-{[(2-nitrophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate research, including its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders. This compound may also have applications in the treatment of various types of cancer, as well as in the development of new pain and inflammation treatments. Further studies are needed to fully understand the potential applications of this compound in these areas and to determine the optimal dosage and administration route for this molecule.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained considerable attention in recent years due to its potential applications in scientific research. This molecule has been studied for its ability to inhibit specific enzymes, improve cognitive function, reduce pain and inflammation, and inhibit the growth of cancer cells. This compound has several advantages for use in lab experiments, including its high purity and well-defined structure, but also has some limitations, including potential toxicity. Further studies are needed to fully understand the potential applications of this compound in various scientific research fields.
科学研究应用
Methyl 2-{[(2-nitrophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate has been shown to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This molecule has been studied for its ability to inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases.
属性
IUPAC Name |
methyl 2-[[2-(2-nitrophenyl)acetyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-27-20(24)18-15(13-7-3-2-4-8-13)12-28-19(18)21-17(23)11-14-9-5-6-10-16(14)22(25)26/h2-10,12H,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXICEIOUFOXCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4184047.png)



![2-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-furamide](/img/structure/B4184074.png)
![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4184078.png)



![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184119.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4184130.png)

![{4-[(2-pyrazinylcarbonyl)amino]phenyl}acetic acid](/img/structure/B4184148.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4184149.png)
